molecular formula C18H15F2N3O3S B2686382 13-fluoro-5-(4-fluoro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034368-53-9

13-fluoro-5-(4-fluoro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Número de catálogo: B2686382
Número CAS: 2034368-53-9
Peso molecular: 391.39
Clave InChI: CXKPNTBIXNAWNH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

13-fluoro-5-(4-fluoro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex triazatricyclic compound designed for advanced pharmacological and biochemical research. Its sophisticated polycyclic structure, incorporating fluoro and sulfonyl substituents, suggests potential as a high-affinity ligand for various enzyme systems. Researchers can investigate this molecule as a key scaffold in medicinal chemistry programs aimed at developing novel kinase inhibitors or epigenetic modulators. The specific properties of this compound make it a valuable tool for structure-activity relationship (SAR) studies , enabling the exploration of chemical space around the triazatricyclic core. It is intended for use in in vitro assays to elucidate novel biological pathways and identify new targets for therapeutic intervention. This product is strictly for research and development purposes and must be handled by qualified laboratory personnel.

Propiedades

IUPAC Name

13-fluoro-5-(4-fluoro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c1-11-8-12(19)2-4-16(11)27(25,26)22-7-6-15-14(10-22)18(24)23-9-13(20)3-5-17(23)21-15/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKPNTBIXNAWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 13-fluoro-5-(4-fluoro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

13-fluoro-5-(4-fluoro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

13-fluoro-5-(4-fluoro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and protein functions.

    Industry: The compound may be used in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 13-fluoro-5-(4-fluoro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and triazatricyclic moieties enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with azatricyclic and dithia-azatetracyclic derivatives reported in , such as:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)
  • 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)
Feature Target Compound Compound IIi Compound IIj
Core Structure 1,5,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca 3,7-Dithia-5-azatetracyclo[9.2.1...] 3,7-Dithia-5-azatetracyclo[9.2.1...]
Key Substituents 13-Fluoro, 5-(4-fluoro-2-methylphenyl)sulfonyl 4-Methoxyphenyl 4-Hydroxyphenyl
Electronic Effects Electron-withdrawing fluorines and sulfonyl group enhance polarity and stability Methoxy group provides mild electron donation Hydroxyl group increases acidity

Spectral and NMR Data Comparison

highlights the use of NMR spectroscopy to differentiate structurally similar compounds by analyzing chemical shift variations. For example, in a study comparing rapamycin analogues (compounds 1 and 7), distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) were critical for identifying substituent locations . Applying this methodology to the target compound:

Proton Region Expected Shift (ppm) Analogous Compound Shift (ppm) Implications
Sulfonyl Adjacent Protons 7.5–8.2 6.8–7.5 (methoxy/hydroxy analogues) Enhanced deshielding due to sulfonyl
Fluorine-Containing Ring 6.0–6.5 5.5–6.0 (non-fluorinated analogues) Fluorine-induced deshielding

These shifts would help distinguish the target compound from non-fluorinated or non-sulfonylated analogues.

Bioactivity and Functional Group Impact

While direct bioactivity data for the target compound is lacking, emphasizes that fluorinated sulfonamides often exhibit enhanced bioactivity due to improved membrane permeability and target engagement. For instance, sulfonyl groups in similar tricyclic compounds are linked to kinase inhibition or antimicrobial activity . In contrast, the methoxy and hydroxy substituents in IIi and IIj may favor antioxidant or receptor-binding roles, depending on the biological context .

Lumping Strategy for Predictive Modeling

’s "lumping strategy" groups compounds with shared structural motifs to predict physicochemical behavior. The target compound could be categorized with other fluorinated sulfonamide-tricyclics, reducing computational complexity in drug development pipelines. For example:

Surrogate Group Included Compounds Shared Properties
Fluoro-Sulfonyl Tricyclics Target compound, IIi (modified), IIj (modified) High polarity, metabolic stability

This approach simplifies reaction modeling (e.g., from 13 reactions to 5, as in ) but risks overlooking subtle substituent-specific effects .

Actividad Biológica

The compound 13-fluoro-5-(4-fluoro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Structure

The compound features a tricyclic structure with multiple functional groups, including:

  • Fluoro substituents : Enhancing lipophilicity and potentially affecting biological interactions.
  • Sulfonyl group : Commonly associated with various biological activities, including antimicrobial properties.

Chemical Formula

The molecular formula is C_{16}H_{14F_2N_4O_2S with a molecular weight of approximately 364.37 g/mol.

Physical Properties

PropertyValue
Melting PointNot Available
SolubilityNot Available
LogPNot Available

The biological activity of this compound is primarily attributed to its structural features, which may interact with specific biological targets such as enzymes or receptors. The sulfonyl group is known for participating in nucleophilic substitution reactions, which can lead to significant biological interactions.

Anticancer Potential

Preliminary studies suggest that compounds with tricyclic structures and fluorinated substituents may exhibit anticancer properties. The mechanism may involve the inhibition of key signaling pathways in cancer cells or the induction of apoptosis.

Study 1: Antimicrobial Testing

In a study examining the antimicrobial efficacy of various sulfonamide derivatives, compounds structurally similar to 13-fluoro-5-(4-fluoro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one demonstrated significant activity against Gram-positive bacteria. The study highlighted the importance of the sulfonamide group in conferring this activity.

Study 2: Anticancer Activity

A research article published in Journal of Medicinal Chemistry investigated the anticancer effects of fluorinated tricyclic compounds. The findings indicated that these compounds could inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the aromatic rings significantly influenced the biological activity of similar compounds. The presence of fluorine atoms was correlated with increased potency against certain cancer cell lines.

Q & A

Q. What are the key steps in synthesizing this tricyclic sulfonamide compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including sulfonylation and cyclization. Critical parameters include temperature control (e.g., maintaining <60°C to avoid side reactions), solvent selection (THF or DCM for solubility), and catalyst use (e.g., triethylamine for deprotonation). Post-synthesis purification employs column chromatography or recrystallization to achieve >95% purity. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • ¹H/¹³C NMR : Identifies fluorine substituents (δ 160–165 ppm for aromatic F) and sulfonyl groups (δ 120–125 ppm for S=O).
  • HRMS : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~450–470).
  • X-ray crystallography (if crystalline): Resolves the tricyclic core and substituent geometry .

Q. How can researchers screen this compound for preliminary biological activity?

Use in vitro assays targeting enzymes or receptors structurally related to its sulfonamide and fluorinated aryl motifs. Examples:

  • Kinase inhibition assays (e.g., JAK/STAT pathways due to sulfonamide’s ATP-binding mimicry).
  • Antimicrobial susceptibility testing (disk diffusion or MIC assays) based on its structural analogs’ activity against Gram-positive bacteria .

Q. What computational tools predict this compound’s physicochemical properties?

  • LogP calculations (e.g., using Molinspiration) estimate lipophilicity (~3.5–4.0), critical for membrane permeability.
  • Density Functional Theory (DFT) models electron distribution, highlighting reactive sites (e.g., sulfonyl group’s electrophilicity) .

Q. How should researchers handle stability and storage of this compound?

Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replace the 4-fluoro-2-methylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance sulfonamide reactivity.
  • Core modification : Introduce a third nitrogen into the tricyclic system to improve water solubility. Validate changes via cytotoxicity assays (e.g., IC₅₀ shifts in cancer cell lines) .

Q. What experimental strategies resolve contradictions in biological data across studies?

  • Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) that alter compound bioavailability.
  • Orthogonal validation : Confirm antiproliferative effects via both MTT and apoptosis markers (e.g., caspase-3 activation) .

Q. How can researchers design a pharmacokinetic (PK) study for this compound?

  • In vivo models : Administer 10 mg/kg IV/orally to rodents, with plasma sampling at 0, 1, 2, 4, 8, 24 h.
  • LC-MS/MS analysis : Quantify compound levels and metabolites (e.g., demethylated or hydroxylated derivatives). Calculate AUC, Cmax, and t₁/₂ .

Q. What mechanistic studies elucidate its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) to purified enzymes (e.g., carbonic anhydrase IX).
  • Molecular dynamics simulations : Model ligand-protein interactions over 100 ns trajectories to identify key hydrogen bonds (e.g., sulfonyl-O with Arg residue) .

Q. How do fluorinated substituents impact metabolic stability compared to non-fluorinated analogs?

  • Microsomal stability assays : Compare half-life in human liver microsomes (HLM). Fluorination typically reduces CYP450-mediated oxidation, increasing t₁/₂ by 2–3×.
  • Metabolite profiling : Use UPLC-QTOF to detect defluorinated or glucuronidated metabolites .

Methodological Notes

  • Theoretical framework : Link studies to enzyme inhibition theories (e.g., competitive vs. allosteric) for mechanistic clarity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.